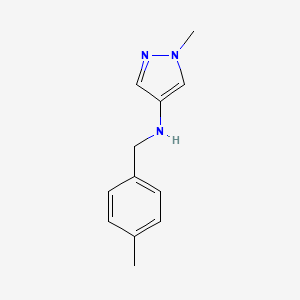

1-Methyl-N-(4-methylbenzyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC16266186

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N3 |

|---|---|

| Molecular Weight | 201.27 g/mol |

| IUPAC Name | 1-methyl-N-[(4-methylphenyl)methyl]pyrazol-4-amine |

| Standard InChI | InChI=1S/C12H15N3/c1-10-3-5-11(6-4-10)7-13-12-8-14-15(2)9-12/h3-6,8-9,13H,7H2,1-2H3 |

| Standard InChI Key | GJYWNIHBVJLDED-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)CNC2=CN(N=C2)C |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The pyrazole core of 1-Methyl-N-(4-methylbenzyl)-1H-pyrazol-4-amine consists of a five-membered aromatic ring with nitrogen atoms at positions 1 and 2. The methyl group at position 1 enhances electron density, while the 4-methylbenzyl group at position 4 introduces steric bulk and lipophilicity. This substitution pattern influences both reactivity and interaction with biological targets .

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-Methyl-N-(4-methylbenzyl)-1H-pyrazol-4-amine typically involves multi-step reactions, leveraging pyrazole’s reactivity. A prominent method, adapted from the work of Xia et al., involves:

-

Formation of the Pyrazole Core: Cyclocondensation of hydrazines with 1,3-diketones or their equivalents.

-

N-Alkylation: Introduction of the 4-methylbenzyl group via nucleophilic substitution or reductive amination .

Example Protocol (Adapted from ACS Journal of Organic Chemistry):

-

Reagents:

-

4-Methylbenzylamine (1.0 mmol)

-

1-Methyl-1H-pyrazol-4-amine (1.1 mmol)

-

-(4-nitrobenzoyl)hydroxylamine (1.5 mmol)

-

DMF (5 mL) as solvent

-

-

Procedure:

| Parameter | Value |

|---|---|

| Yield | 38–42% |

| Purity (HPLC) | >95% |

| Reaction Time | 1.5–2 hours |

This method balances efficiency and scalability, though yields remain moderate due to competing side reactions. Alternative approaches, such as microwave-assisted synthesis, may enhance reaction kinetics .

Applications in Medicinal Chemistry and Materials Science

Drug Development

1-Methyl-N-(4-methylbenzyl)-1H-pyrazol-4-amine serves as a scaffold for:

-

Kinase Inhibitors: Targeting oncogenic kinases (e.g., Bcr-Abl, EGFR).

-

Antimicrobial Agents: Disrupting bacterial cell wall synthesis.

-

Neuroprotective Agents: Modulating neurotransmitter receptors .

Material Science Applications

Pyrazole derivatives are explored as:

-

Ligands in Coordination Chemistry: Forming stable complexes with transition metals (e.g., Cu, Zn) for catalytic applications.

-

Organic Semiconductors: Due to π-conjugation and thermal stability .

Comparative Analysis with Structural Analogs

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| 1-Methyl-N-(3-methylbenzyl)-1H-pyrazol-4-amine | 3-methylbenzyl substitution | Enhanced kinase inhibition |

| 1-(4-Chlorobenzyl)-1H-pyrazol-4-amine | Chlorine substituent | Increased antimicrobial potency |

| 3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole | Bulky alkyl chain | Improved metabolic stability |

The 4-methylbenzyl group in 1-Methyl-N-(4-methylbenzyl)-1H-pyrazol-4-amine offers a balance between lipophilicity and steric hindrance, optimizing pharmacokinetic properties .

Future Directions and Research Opportunities

-

Mechanistic Studies: Elucidate molecular targets via proteomics and crystallography.

-

Structural Optimization: Introduce fluorinated or chiral groups to enhance selectivity.

-

Clinical Translation: Preclinical trials for oncology or infectious disease applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume